1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Overview
Description
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a heterocyclic compound featuring a pyrazoline ring substituted with a 2-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with methylhydrazine, followed by cyclization with an appropriate diketone under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Its molecular targets include cyclooxygenase enzymes and other proteins involved in the inflammatory response.
Comparison with Similar Compounds
1-Phenyl-3-methyl-2-pyrazolin-5-one: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
1-(2-Bromophenyl)-3-methyl-2-pyrazolin-5-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
1-(2-Fluorophenyl)-3-methyl-2-pyrazolin-5-one: The fluorine substituent can significantly alter the compound’s electronic properties and biological activity.
Uniqueness: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in nucleophilic substitution reactions and potentially increase its biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWESERWNUIUBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065790 | |
Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14580-22-4 | |
Record name | 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14580-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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